2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 2-position and a phenyl group at the 3-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with phenylacetylene in the presence of a palladium catalyst, leading to the formation of the desired pyrrolopyridine structure . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group at the 3-position can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown promise as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.
Biological Research: It has been investigated for its effects on cell proliferation, apoptosis, and migration, particularly in cancer research.
Materials Science: The unique structural properties of the compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell signaling pathways involved in cancer progression . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis by blocking key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound shares the same core structure but lacks the chlorine and phenyl substituents.
2-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar to 2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine but without the phenyl group.
3-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom at the 2-position.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the phenyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9ClN2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-12-11(9-5-2-1-3-6-9)10-7-4-8-15-13(10)16-12/h1-8H,(H,15,16) |
InChI Key |
LSALAMQMVITVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC=N3)Cl |
Origin of Product |
United States |
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